molecular formula C16H19NO5S B11071640 Ethyl 5-({[(3,4-dimethylphenyl)sulfonyl]amino}methyl)furan-2-carboxylate

Ethyl 5-({[(3,4-dimethylphenyl)sulfonyl]amino}methyl)furan-2-carboxylate

Cat. No.: B11071640
M. Wt: 337.4 g/mol
InChI Key: NBHVXYVZIJHFGF-UHFFFAOYSA-N
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Description

ETHYL 5-({[(3,4-DIMETHYLPHENYL)SULFONYL]AMINO}METHYL)-2-FUROATE is a synthetic organic compound characterized by its unique structure, which includes a furoate ester, a sulfonyl group, and a dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-({[(3,4-DIMETHYLPHENYL)SULFONYL]AMINO}METHYL)-2-FUROATE typically involves multiple steps, starting with the preparation of the furoate ester and the sulfonyl amine intermediates. The key steps include:

    Esterification: The furoic acid is esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl 2-furoate.

    Sulfonylation: The dimethylphenylamine is reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions to form the sulfonyl amine intermediate.

    Coupling Reaction: The final step involves the coupling of the sulfonyl amine intermediate with the ethyl 2-furoate under mild conditions, typically using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-({[(3,4-DIMETHYLPHENYL)SULFONYL]AMINO}METHYL)-2-FUROATE can undergo various chemical reactions, including:

    Oxidation: The furoate ester can be oxidized to form corresponding carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to substitute the ester group.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Sulfides.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

ETHYL 5-({[(3,4-DIMETHYLPHENYL)SULFONYL]AMINO}METHYL)-2-FUROATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonamide-sensitive pathways.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies investigating the interactions of sulfonyl-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of ETHYL 5-({[(3,4-DIMETHYLPHENYL)SULFONYL]AMINO}METHYL)-2-FUROATE involves its interaction with specific molecular targets, such as enzymes or receptors, through its sulfonyl and ester groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-({[(3,4-DIMETHYLPHENYL)SULFONYL]AMINO}METHYL)-2-THIOPHENE: Similar structure but with a thiophene ring instead of a furoate.

    METHYL 5-({[(3,4-DIMETHYLPHENYL)SULFONYL]AMINO}METHYL)-2-FUROATE: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

ETHYL 5-({[(3,4-DIMETHYLPHENYL)SULFONYL]AMINO}METHYL)-2-FUROATE is unique due to its combination of a furoate ester and a sulfonyl amine, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H19NO5S

Molecular Weight

337.4 g/mol

IUPAC Name

ethyl 5-[[(3,4-dimethylphenyl)sulfonylamino]methyl]furan-2-carboxylate

InChI

InChI=1S/C16H19NO5S/c1-4-21-16(18)15-8-6-13(22-15)10-17-23(19,20)14-7-5-11(2)12(3)9-14/h5-9,17H,4,10H2,1-3H3

InChI Key

NBHVXYVZIJHFGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CNS(=O)(=O)C2=CC(=C(C=C2)C)C

Origin of Product

United States

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